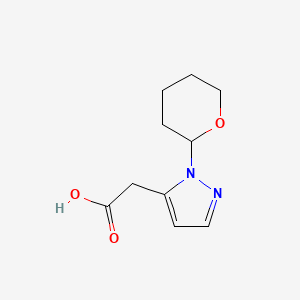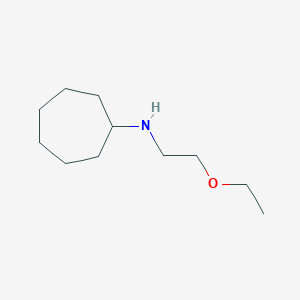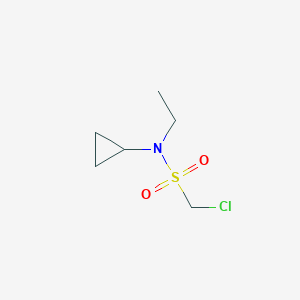
1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-N-cyclopropyl-N-ethylmethanesulfonamide is a chemical compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.68 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropyl group, and an ethyl group attached to a methanesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide involves several steps. One common synthetic route includes the reaction of cyclopropylamine with ethyl chloroformate to form N-cyclopropyl-N-ethylcarbamate. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-Chloro-N-cyclopropyl-N-ethylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-N-cyclopropyl-N-ethylmethanesulfonamide is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Chloro-N-cyclopropyl-N-ethylmethanesulfonamide can be compared with other sulfonamide derivatives such as:
N-cyclopropyl-N-ethylmethanesulfonamide: Lacks the chloro group, leading to different reactivity and applications.
1-chloro-N-methyl-N-ethylmethanesulfonamide: Contains a methyl group instead of a cyclopropyl group, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H12ClNO2S |
|---|---|
Molecular Weight |
197.68 g/mol |
IUPAC Name |
1-chloro-N-cyclopropyl-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C6H12ClNO2S/c1-2-8(6-3-4-6)11(9,10)5-7/h6H,2-5H2,1H3 |
InChI Key |
JXVIATISVFCEMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CC1)S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


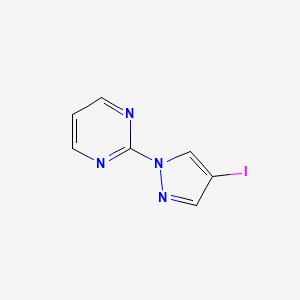
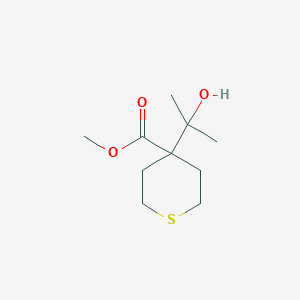
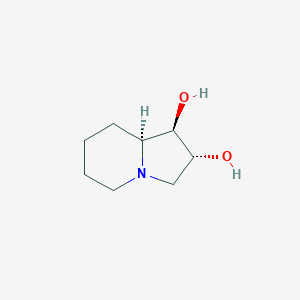
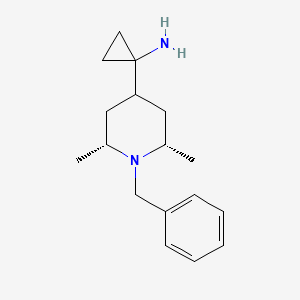
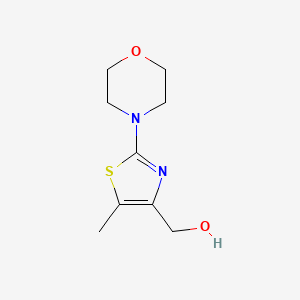
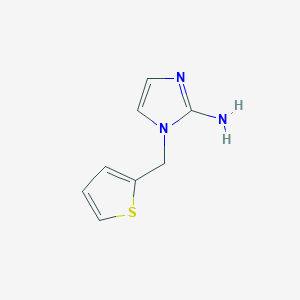

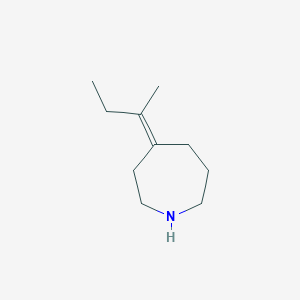
![6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13326357.png)
![2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13326359.png)
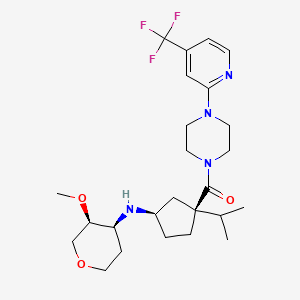
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde](/img/structure/B13326367.png)
